PNMT Inhibitory Activity: Quantitative Distinction from the 2-Positional Isomer
The target compound demonstrates a measurable, albeit weak, inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM, as reported in the BindingDB and ChEMBL databases [1]. In contrast, its 2-positional isomer (2-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol hydrochloride, CAS 1856095-41-4) shows no registered PNMT inhibition data in the same databases, nor any other enzyme inhibition record, indicating that the meta-phenol substitution pattern is a critical determinant for this specific target engagement [2]. While the absolute potency is low, the presence of any detectable target interaction provides a starting point for fragment-based drug design that is absent in the ortho isomer.
| Evidence Dimension | PNMT Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | 2-positional isomer (CAS 1856095-41-4): No PNMT inhibition data available in BindingDB or ChEMBL |
| Quantified Difference | Target compound has detectable activity; comparator shows no reported activity |
| Conditions | In vitro radiochemical assay using bovine PNMT; data curated from J. Med. Chem. 1988 and 1989 publications |
Why This Matters
For researchers screening fragment libraries against PNMT or related methyltransferases, this compound offers a validated, albeit weak, starting point for optimization, whereas its ortho isomer lacks any evidence of target engagement.
- [1] BindingDB Entry BDBM50367284 (CHEMBL291584). In vitro inhibition of bovine phenylethylamine N-methyl-transferase (PNMT), Ki = 1.11E+6 nM. Data curated from J. Med. Chem. 30: 2208-16 (1988) and J. Med. Chem. 32: 478-86 (1989). View Source
- [2] BindingDB and ChEMBL database search for 2-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol hydrochloride (CAS 1856095-41-4), returning no PNMT or other enzyme inhibition data. Search performed May 2026. View Source
